cyclohexyl 3-(methylsulfanyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl 3-(methylsulfanyl)propanoate is an organic compound that belongs to the class of esters It is characterized by a cyclohexyl group attached to a propanoate moiety, which is further substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl 3-(methylsulfanyl)propanoate can be synthesized through esterification reactions. One common method involves the reaction of cyclohexanol with 3-(methylsulfanyl)propanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 3-(methylsulfanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Cyclohexyl 3-(methylsulfanyl)propanol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Cyclohexyl 3-(methylsulfanyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-substrate interactions due to its ester functionality.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexyl 3-(methylsulfanyl)propanoate depends on its specific application. In biological systems, the ester group can be hydrolyzed by esterases to release the active components. The methylsulfanyl group may interact with various molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl acetate: Similar ester structure but lacks the methylsulfanyl group.
Cyclohexyl 3-(hydroxyl)propanoate: Similar structure but with a hydroxyl group instead of a methylsulfanyl group.
Cyclohexyl 3-(methylamino)propanoate: Similar structure but with a methylamino group instead of a methylsulfanyl group.
Uniqueness
Cyclohexyl 3-(methylsulfanyl)propanoate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and physical properties. This group can participate in specific chemical reactions and interactions that are not possible with other similar compounds.
Properties
CAS No. |
1863524-35-9 |
---|---|
Molecular Formula |
C10H18O2S |
Molecular Weight |
202.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.